molecular formula C24H26N2O5 B2641783 1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631868-15-0

1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2641783
CAS No.: 631868-15-0
M. Wt: 422.481
InChI Key: QMTZAOHVZIBENM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromeno[2,3-c]pyrroles, which are characterized by a fused ring system combining chromene and pyrrole moieties. The presence of dimethoxyphenyl and dimethylamino groups further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the chromene ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the pyrrole ring: The pyrrole moiety can be introduced via a condensation reaction with an appropriate amine or aldehyde.

    Functional group modifications: The dimethoxyphenyl and dimethylamino groups are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products:

    Oxidation products: Quinones and related compounds.

    Reduction products: Dihydro derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain contexts.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione shares structural similarities with other chromeno[2,3-c]pyrroles and related heterocyclic compounds.
  • Compounds such as this compound and its analogs are often compared based on their chemical reactivity and biological activity.

Uniqueness:

  • The presence of both dimethoxyphenyl and dimethylamino groups in this compound confers unique chemical properties, making it distinct from other similar compounds.
  • Its specific structural features enable unique interactions with biological targets, potentially leading to novel therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-25(2)12-7-13-26-21(15-10-11-18(29-3)19(14-15)30-4)20-22(27)16-8-5-6-9-17(16)31-23(20)24(26)28/h5-6,8-11,14,21H,7,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTZAOHVZIBENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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